ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
Description
The compound ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety via a (Z)-configured methylidene bridge. The piperazine ring at position 4 is substituted with an ethyl carboxylate group, while the thiazolidinone ring carries a hexyl chain at position 3. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of 629.8 g/mol, which may influence bioavailability and target binding .
Properties
Molecular Formula |
C26H33N5O4S2 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O4S2/c1-4-6-7-8-11-31-24(33)20(37-26(31)36)17-19-22(27-21-18(3)10-9-12-30(21)23(19)32)28-13-15-29(16-14-28)25(34)35-5-2/h9-10,12,17H,4-8,11,13-16H2,1-3H3/b20-17- |
InChI Key |
RCKYNSJICFJMJQ-JZJYNLBNSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound might not be readily available in the literature, we can infer potential strategies based on similar structures
-
Thiazolidinone Formation
- Start with a thiazolidinone precursor (e.g., 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene).
- React it with an aldehyde (e.g., formaldehyde) to form the imine intermediate.
- Cyclize the imine with a suitable reagent (e.g., ammonium acetate) to obtain the thiazolidinone ring.
-
Pyrido[1,2-a]pyrimidine Formation
- Begin with a pyrimidine precursor (e.g., 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl).
- Introduce the desired substituents (e.g., the thiazolidinone) via nucleophilic substitution or other methods.
-
Piperazine Attachment
- React the pyrido[1,2-a]pyrimidine with piperazine-1-carboxylic acid or its ester derivative.
- Form the desired ester linkage (ethyl ester) to complete the compound.
Industrial Production:
Actual industrial-scale production methods would require optimization and scalability. Collaboration between synthetic chemists and process engineers would be essential.
Chemical Reactions Analysis
Reactions:
Oxidation/Reduction: The compound likely undergoes redox reactions due to its diverse functional groups.
Substitution: Nucleophilic substitutions (e.g., piperazine attachment) play a crucial role.
Cyclization: Formation of the thiazolidinone and pyrido[1,2-a]pyrimidine rings involves cyclization reactions.
Common Reagents and Conditions:
Thiazolidinone Formation: Aldehydes, ammonium acetate, and suitable solvents.
Pyrido[1,2-a]pyrimidine Formation: Pyrimidine precursors, nucleophiles, and catalysts.
Piperazine Attachment: Piperazine-1-carboxylic acid or its ester, coupling agents (e.g., DCC), and solvents.
Scientific Research Applications
Medicine: Investigate its antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Explore its reactivity and design related derivatives.
Biology: Study its interactions with cellular targets.
Industry: Assess its use as a building block for drug development.
Mechanism of Action
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Further research is needed to unravel this mystery.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[1,2-a]pyrimidinone Derivatives
Compound A : 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Key Differences: Thiazolidinone substituent: Phenylethyl vs. hexyl in the target compound. Piperazine substitution: Ethyl group vs. ethyl carboxylate.
- The ethyl carboxylate group may increase solubility in polar solvents compared to Compound A’s ethyl substituent .
Compound B : 1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine ()
- Core Structure: Imidazo[4,5-b]pyridine vs. pyrido[1,2-a]pyrimidinone.
- Substituents : Dual pyrimidinyl-piperazine groups vs. a single piperazine-carboxylate.
- The thioxo group in both compounds may contribute to redox activity or metal chelation .
Pyrazolopyrimidine and Related Heterocycles ()
Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives share a pyrimidine core but lack the fused pyridine ring and thiazolidinone moiety.
- Key Differences: Pyrazolopyrimidines exhibit planar structures with fewer steric hindrances, favoring intercalation with DNA or RNA. The target compound’s thiazolidinone group introduces sulfur-based reactivity (e.g., glutathione interaction) absent in pyrazolopyrimidines .
Functional Comparison: Ferroptosis-Inducing Compounds ()
- Natural FINs : E.g., artemisinin derivatives (plant-derived) exhibit lower EC50 values (µM range) but lack specificity.
- Synthetic FINs: The target compound’s defined structure may offer higher selectivity for oral squamous cell carcinoma (OSCC) cells, as seen in other thiazolidinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
